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Executive Summary

Ezutromid (formerly SMT C1100) is a small molecule utrophin modulator that was investigated
as a potential treatment for Duchenne muscular dystrophy (DMD). The core of its mechanism
of action is the upregulation of utrophin, a protein that is structurally and functionally similar to
the dystrophin protein which is absent in individuals with DMD. By increasing utrophin levels,
ezutromid aimed to compensate for the lack of dystrophin, thereby protecting muscle fibers
from damage, reducing inflammation, and slowing disease progression. More recent research
has identified the aryl hydrocarbon receptor (AhR) as a molecular target of ezutromid, where it
functions as an antagonist. While early clinical trials showed some promising interim results,
the development of ezutromid was ultimately discontinued as the Phase 2 clinical trial,
PhaseOut DMD, did not meet its primary or secondary endpoints at 48 weeks. This guide
provides a detailed technical overview of ezutromid's mechanism of action, summarizing the
key preclinical and clinical findings.

Introduction to Duchenne Muscular Dystrophy and
the Role of Utrophin

Duchenne muscular dystrophy is a fatal, X-linked recessive genetic disorder characterized by
progressive muscle degeneration and weakness. It is caused by mutations in the DMD gene,
which leads to an absence or significant deficiency of the dystrophin protein. Dystrophin is a
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critical component of the dystrophin-glycoprotein complex (DGC), which provides a structural
link between the internal cytoskeleton of muscle fibers and the extracellular matrix. This linkage
is essential for maintaining the integrity of the sarcolemma (muscle cell membrane) during
muscle contraction.

In the absence of functional dystrophin, the sarcolemma becomes fragile and susceptible to
damage, leading to a cascade of detrimental events including chronic muscle inflammation,
necrosis, and the progressive replacement of muscle tissue with fibrotic and adipose tissue.

Utrophin is an autosomal paralogue of dystrophin, sharing significant structural and functional
homology. During fetal development, utrophin is expressed at the sarcolemma. However, in
mature muscle fibers, its expression is largely replaced by dystrophin and becomes restricted
primarily to the neuromuscular and myotendinous junctions. In dystrophic muscle, utrophin is
naturally upregulated to some extent and localizes to the sarcolemma, suggesting a
compensatory role. Preclinical studies have demonstrated that a sufficient increase in utrophin
expression can functionally compensate for the absence of dystrophin, protecting muscle fibers
from damage and ameliorating the dystrophic phenotype in the mdx mouse model of DMD.[1]
This established utrophin modulation as a promising therapeutic strategy for DMD, applicable
to all patients regardless of their specific DMD gene mutation.

The Molecular Mechanism of Ezutromid

Ezutromid was developed as a first-in-class, orally administered small molecule designed to
upregulate the expression of utrophin. The intended therapeutic effect was to maintain
sufficient levels of utrophin at the sarcolemma of mature muscle fibers to functionally substitute
for the missing dystrophin.

Utrophin Modulation

The primary mechanism of action of ezutromid is the modulation of utrophin gene expression.
Preclinical studies in the mdx mouse model of DMD demonstrated that oral administration of
ezutromid led to an increase in utrophin protein levels in skeletal muscle.[2] While specific
fold-increase data from ezutromid studies in mdx mice is not readily available in the public
domain, other studies have shown that a 1.5- to 2.5-fold increase in utrophin can be beneficial.

[1]3]
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Aryl Hydrocarbon Receptor (AhR) Antagonism

Subsequent research has elucidated a more specific molecular target for ezutromid. Through
chemical proteomics and phenotypic profiling, the aryl hydrocarbon receptor (AhR) was
identified as a direct binding partner of ezutromid.[4] Ezutromid was found to act as an
antagonist of the AhR.[4]

The proposed pathway suggests that by inhibiting the AhR, ezutromid may lead to the
stabilization of the transcriptional coactivator PGC-1a (Peroxisome proliferator-activated
receptor-gamma coactivator 1-alpha). PGC-1a is known to be a positive regulator of utrophin
expression. Therefore, the antagonistic effect of ezutromid on AhR is believed to result in
increased PGC-1a activity, which in turn drives the upregulation of utrophin transcription. Other
known AhR antagonists have also been shown to increase utrophin levels, further supporting
this as a viable pathway for utrophin modulation.[4]
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Caption: Proposed Mechanism of Action of Ezutromid.
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Preclinical Data in the mdx Mouse Model

The mdx mouse, which has a naturally occurring mutation in the dystrophin gene, is the most
commonly used animal model for preclinical studies in DMD.

Effects on Utrophin Expression and Muscle Pathology

Studies in mdx mice demonstrated that daily oral administration of ezutromid led to a
significant reduction in the pathological hallmarks of DMD.[2] While detailed quantitative data
from these specific studies is limited in publicly available literature, the observed benefits
included:

 Increased Utrophin Expression: As the primary mechanism, ezutromid was shown to
increase utrophin protein levels in the muscles of mdx mice.

e Reduction in Muscle Necrosis and Regeneration: A key indicator of muscle damage in DMD
is the presence of centrally nucleated fibers, which are a sign of ongoing muscle
regeneration following necrosis. Ezutromid treatment was associated with a reduction in
these markers.

e Reduction in Fibrosis: The progressive replacement of muscle tissue with fibrous connective
tissue is a major contributor to the loss of muscle function. Preclinical data suggested that
ezutromid could ameliorate this fibrotic process.

Table 1: Summary of Key Preclinical Findings for Ezutromid in mdx Mice

Parameter Observation Reference

Utrophin Protein Levels Increased in skeletal muscle [2]

Significant reduction in
Muscle Pathology . [2]
dystrophic pathology

Clinical Development and the PhaseOut DMD Trial

Ezutromid progressed to clinical trials in boys with DMD. The most significant of these was the
PhaseOut DMD study, a Phase 2 open-label trial designed to provide proof of concept for
ezutromid.
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PhaseOut DMD Trial Design

» Objective: To evaluate the activity and safety of ezutromid in ambulatory boys with DMD.

e Population: 40 boys aged 5 to 10 years.

e Treatment: Oral administration of ezutromid for 48 weeks.

e Primary Endpoint: Change from baseline in magnetic resonance imaging (MRI) and

spectroscopy (MRS) parameters of leg muscles.

e Secondary Endpoints: Changes in utrophin protein levels and muscle fiber regeneration as

assessed by muscle biopsy.

Interim 24-Week Clinical Trial Results

Interim results from the PhaseOut DMD trial at 24 weeks of treatment showed some

encouraging signs of biological activity.

Table 2: Quantitative Results from the 24-Week Interim Analysis of the PhaseOut DMD Trial

) Statistical
Baseline 24 Weeks L
Parameter Change Significanc Reference
(Mean) (Mean)
e
Development Statistically
. 11.37 8.76 -23% o
al Myosin (%) Significant
Utrophin Not
Protein 0.370 0.396 +7% Statistically
Intensity Significant
MRS-T2 Statistically
31.850 30.989 -0.861 o [5]
Soleus (ms) Significant
MRS-T2 Not
Vastus 32.265 31.795 -0.470 Statistically
Lateralis (ms) Significant
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e Reduction in Muscle Damage: Treatment with ezutromid resulted in a statistically significant
23% reduction in the mean level of developmental myosin in muscle biopsies.[6]
Developmental myosin is a biomarker for muscle regeneration, and its reduction suggests a
decrease in muscle fiber damage and turnover.

 Increase in Utrophin Expression: There was a 7% increase in the mean intensity of utrophin
protein at the sarcolemma. However, this change was not statistically significant at the 24-
week time point.

¢ Reduction in Muscle Inflammation: Magnetic Resonance Spectroscopy (MRS) was used to
measure the transverse relaxation time (T2), a marker of muscle inflammation and edema. A
statistically significant reduction in MRS-T2 was observed in the soleus muscle, and a non-
significant reduction was seen in the vastus lateralis muscle, suggesting a decrease in
muscle inflammation.[5]

48-Week Trial Results and Discontinuation of
Development

Despite the promising interim findings, Summit Therapeutics announced in June 2018 that the

PhaseOut DMD trial did not meet its primary or secondary endpoints at the 48-week time point.
The company subsequently discontinued the development of ezutromid. The lack of sustained
efficacy was postulated to be potentially due to ezutromid's metabolic profile, which may have
led to reduced drug exposure over time.[4]

Experimental Protocols

Detailed experimental protocols for the key assays used in the evaluation of ezutromid are
outlined below. These are representative protocols based on standard methodologies in the
field.

Western Blotting for Utrophin Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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duchenne-muscular-dystrophy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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